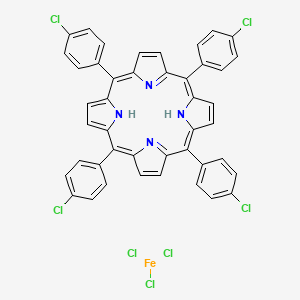
Difloxacin D3 hydrochloride trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Difloxacin D3 hydrochloride trihydrate: is a synthetic fluoroquinolone antibiotic. It is a deuterium-labeled derivative of difloxacin, which is used primarily in veterinary medicine. The compound is known for its broad-spectrum antibacterial activity, targeting both Gram-positive and Gram-negative bacteria .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of difloxacin D3 hydrochloride trihydrate involves the incorporation of deuterium atoms into the difloxacin moleculeThe reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is then crystallized and purified to obtain the trihydrate form .
化学反応の分析
Types of Reactions: Difloxacin D3 hydrochloride trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly involving the fluorine atoms in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone derivatives, while reduction can produce various hydroquinolone compounds .
科学的研究の応用
Chemistry: Difloxacin D3 hydrochloride trihydrate is used as a reference standard in analytical chemistry, particularly in chromatography and mass spectrometry. Its isotopic labeling makes it valuable for studying the pharmacokinetics and metabolism of difloxacin .
Biology: In biological research, the compound is used to study the mechanisms of bacterial resistance and the efficacy of fluoroquinolone antibiotics. It helps in understanding how bacteria interact with these antibiotics at the molecular level .
Medicine: Research focuses on its antibacterial properties and potential use in treating infections .
Industry: In the pharmaceutical industry, the compound is used in the development and quality control of fluoroquinolone antibiotics. It serves as a standard for ensuring the consistency and efficacy of these drugs .
作用機序
Difloxacin D3 hydrochloride trihydrate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and recombination. By interfering with these processes, the compound prevents bacterial cell division and leads to cell death .
類似化合物との比較
Enrofloxacin: Another fluoroquinolone antibiotic with similar antibacterial properties but different pharmacokinetics.
Ciprofloxacin: A widely used fluoroquinolone with a broader spectrum of activity.
Levofloxacin: Known for its high efficacy against respiratory pathogens.
Uniqueness: Difloxacin D3 hydrochloride trihydrate is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical studies. This isotopic labeling distinguishes it from other fluoroquinolones and makes it particularly valuable in research .
特性
分子式 |
C21H26ClF2N3O6 |
|---|---|
分子量 |
492.9 g/mol |
IUPAC名 |
6-fluoro-1-(4-fluorophenyl)-4-oxo-7-[4-(trideuteriomethyl)piperazin-1-yl]quinoline-3-carboxylic acid;trihydrate;hydrochloride |
InChI |
InChI=1S/C21H19F2N3O3.ClH.3H2O/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14;;;;/h2-5,10-12H,6-9H2,1H3,(H,28,29);1H;3*1H2/i1D3;;;; |
InChIキー |
SQHQDGFUHKBUDY-HCUZFQMISA-N |
異性体SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.O.O.O.Cl |
正規SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.O.O.O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-amino-3-[[2-amino-3-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one](/img/structure/B11927138.png)

![[5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid](/img/structure/B11927148.png)



![Hexadecyl[6-(hexadecylamino)-2,3,4,5-tetrahydroxyhexyl]amine](/img/structure/B11927185.png)
![2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)](/img/structure/B11927196.png)
![(R)-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B11927200.png)
![6-NitroH-imidazo[1,2-a]pyridine](/img/structure/B11927201.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-chloro-9H-purin-6-yl)carbamate](/img/structure/B11927205.png)

